molecular formula C21H15NO2 B15203373 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B15203373
M. Wt: 313.3 g/mol
InChI Key: ORNHUVMARJYFIO-UHFFFAOYSA-N
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Description

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring three key functional groups:

  • Formyl group at the 3'-position: A reactive aldehyde moiety that enables further derivatization (e.g., Schiff base formation or nucleophilic additions).
  • Carbonitrile group at the 3-position: An electron-withdrawing group that influences electronic properties and may participate in hydrogen bonding.

This compound’s structural complexity makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science.

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

3-(3-formyl-4-phenylmethoxyphenyl)benzonitrile

InChI

InChI=1S/C21H15NO2/c22-13-17-7-4-8-18(11-17)19-9-10-21(20(12-19)14-23)24-15-16-5-2-1-3-6-16/h1-12,14H,15H2

InChI Key

ORNHUVMARJYFIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC(=C3)C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a biphenyl derivative under basic conditions to form the benzyloxy group.

    Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the benzyloxy biphenyl derivative reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4’-(Benzyloxy)-3’-carboxy[1,1’-biphenyl]-3-carbonitrile.

    Reduction: Formation of 4’-(Benzyloxy)-3’-hydroxy[1,1’-biphenyl]-3-carbonitrile.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Type and Positional Isomerism

a) 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile ()
  • Key Difference : Replaces the benzyloxy group with a hydroxyl (-OH) at the 4'-position.
  • Impact :
    • Increased polarity due to -OH, improving aqueous solubility but reducing lipophilicity.
    • Higher susceptibility to oxidation or deprotonation under basic conditions compared to the benzyl-protected analog.
b) 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile ()
  • Impact :
    • Positional isomerism alters steric and electronic interactions. The 3'-benzyloxy may hinder reactions at adjacent positions differently than 4'-substitution.
    • Absence of the formyl group limits reactivity for further functionalization.
c) 4'-(Benzyloxy)-3-methyl-1,1'-biphenyl ()
  • Key Difference : Replaces formyl and carbonitrile groups with a methyl (-CH₃) substituent.
  • Impact :
    • Methyl is electron-donating, increasing electron density on the biphenyl system.
    • Reduced reactivity compared to the formyl and nitrile groups, making it less versatile for synthetic modifications.

Electronic and Reactivity Profiles

Compound Electron-Withdrawing Groups Electron-Donating Groups Key Reactivity Features
Target Compound Carbonitrile (-C≡N), Formyl Benzyloxy (-OBn) Formyl enables Schiff base formation; nitrile stabilizes via conjugation.
4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile () Carbonitrile (-C≡N) Hydroxyl (-OH) -OH participates in H-bonding but requires protection during synthesis.
5-Hydroxy-2′,5′-dimethoxy[1,1′-biphenyl]-3-carbonitrile () Carbonitrile (-C≡N) Methoxy (-OCH₃), -OH Methoxy enhances electron density; -OH and -C≡N create polar regions.

Physicochemical Properties

Property Target Compound 3'-Formyl-4'-hydroxy Analog () 4'-(Benzyloxy)-3-methyl-1,1'-biphenyl ()
Lipophilicity High (due to benzyloxy) Moderate (hydroxyl reduces logP) High (benzyloxy and methyl)
Solubility Low in water, high in organics Moderate in polar solvents Low in water
Thermal Stability Stable (benzyloxy protection) Less stable (hydroxyl prone to oxidation) Stable

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile with high yield and purity?

  • Methodological Answer : A two-step approach is often employed:

Suzuki-Miyaura Coupling : To construct the biphenyl backbone, 3-bromobenzonitrile can be coupled with a boronic ester derivative containing the benzyloxy and formyl groups under palladium catalysis (e.g., Pd(PPh₃)₄) .

Schmidt Reaction : The aldehyde group can be converted to a nitrile using TMSN₃ and hexafluoro-2-propanol (HFIP) with triflic acid (TfOH) as a catalyst, achieving ~50–60% yield. Optimization of solvent ratios (HFIP:ACN) and reaction time can improve efficiency .

  • Critical Considerations : Monitor reaction intermediates via TLC and purify using silica flash chromatography to isolate the product from byproducts like monosubstituted intermediates .

Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • Aldehyde proton at δ ~9.8–10.0 ppm (singlet).
  • Benzyloxy group: δ ~4.8–5.2 ppm (OCH₂Ph) and aromatic protons split due to substitution patterns .
  • HRMS : Confirm the molecular ion peak (e.g., [M+H]⁺ or [M−H]⁻) with a mass accuracy <5 ppm. For C₂₁H₁₅NO₂, expected m/z ≈ 313.1104 .
    • Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in overlapping signals .

Q. What strategies are effective for selective deprotection of the benzyloxy group without affecting the nitrile or aldehyde functionalities?

  • Methodological Answer :

  • Hydrogenolysis : Use H₂ (1 atm) with 10% Pd/C in ethanol at room temperature. Monitor reaction progress via TLC to avoid over-reduction of the aldehyde .
  • Acidic Conditions : BBr₃ in dichloromethane (−78°C to RT) selectively cleaves benzyl ethers. Quench with methanol to prevent side reactions .
    • Caution : Test small-scale reactions to assess functional group compatibility, as the nitrile group may hydrolyze under prolonged acidic conditions.

Advanced Research Questions

Q. How do electronic effects of the 3'-formyl and 4'-benzyloxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity. The electron-withdrawing nitrile and aldehyde groups polarize the biphenyl system, directing electrophilic attacks to the less electron-deficient ring .
  • Experimental Validation : Compare reaction rates of the parent compound with analogs lacking substituents. For example, the aldehyde enhances electrophilicity in Heck couplings .

Q. What mechanisms explain competing intra- vs. intermolecular electron transfer (eT) pathways in photochemical reactions involving this compound?

  • Methodological Answer :

  • Kinetic Analysis : Use time-resolved spectroscopy to measure rate constants (k_intra vs. k_inter). The 3'-formyl group may stabilize charge-transfer intermediates, favoring intramolecular cyclization over dimerization .
  • Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize dipolar transition states, altering pathway dominance. Compare yields in aprotic vs. protic media .

Q. How can contradictory synthesis data (e.g., conflicting melting points or Rf values) be resolved?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize solvent systems (e.g., CHCl₃:EtOAc ratios for TLC) and crystallization conditions (e.g., slow cooling in hexane/EtOAc) .
  • Analytical Cross-Check : Use DSC (Differential Scanning Calorimetry) to verify melting points and HPLC to assess purity gradients causing variability .

Q. What structural analogs of this compound show promise in HIV reverse transcriptase inhibition, and how can SAR studies guide optimization?

  • Methodological Answer :

  • Analog Design : Replace the benzyloxy group with methoxy or halogens to modulate lipophilicity. Introduce heterocycles (e.g., pyrimidines) at the 3-position to enhance binding affinity .
  • Biological Testing : Use enzyme inhibition assays (IC₅₀) and docking simulations (AutoDock Vina) to correlate substituent effects with activity. For example, bulkier groups at 4' may improve steric complementarity in the RT active site .

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